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For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Amino-4-bromo-3-nitropyridine is a versatile heterocyclic building block with significant

applications in medicinal chemistry. Its unique substitution pattern, featuring an amino group, a

nitro group, and a bromine atom on the pyridine core, allows for a range of chemical

transformations. This makes it a valuable precursor for the synthesis of complex heterocyclic

systems, particularly those with demonstrated biological activity. The electron-withdrawing nitro

group activates the C4 position for nucleophilic aromatic substitution (SNAr), while the amino

group at C2 and the bromine atom provide additional handles for diversification, making it a key

intermediate in the development of novel therapeutic agents.

The primary application of 2-Amino-4-bromo-3-nitropyridine in medicinal chemistry is as a

scaffold for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a

crucial role in cell signaling, and their dysregulation is implicated in numerous diseases,

including cancer. By serving as a starting material for the construction of fused heterocyclic

systems like pyrido[2,3-d]pyrimidines, 2-Amino-4-bromo-3-nitropyridine enables the

generation of potent and selective kinase inhibitors.

Application 1: Synthesis of Kinase Inhibitor
Scaffolds via Nucleophilic Aromatic Substitution
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(SNAr)
A key transformation of 2-Amino-4-bromo-3-nitropyridine is the nucleophilic aromatic

substitution of the bromine atom at the 4-position with various amines, particularly anilines. This

reaction is facilitated by the activating effect of the adjacent nitro group. The resulting 4-

(arylamino)-2-amino-3-nitropyridine intermediate is a crucial precursor for the construction of

the pyrido[2,3-d]pyrimidine scaffold, a privileged structure in many kinase inhibitors.

General Reaction Scheme:

2-Amino-4-bromo-3-nitropyridine

4-(Arylamino)-2-amino-3-nitropyridine

Base, Solvent, Heat

Substituted Aniline

Click to download full resolution via product page

Caption: General SNAr reaction of 2-Amino-4-bromo-3-nitropyridine.

This initial SNAr reaction is typically followed by reduction of the nitro group and subsequent

cyclization to form the pyrido[2,3-d]pyrimidine ring system. This scaffold is a known ATP-

competitive inhibitor of various kinases, including Receptor Tyrosine Kinases (RTKs) like

EGFR, PDGFR-β, and VEGFR-2, as well as other kinases such as ALK and ROS1.[1]

Representative Kinase Inhibitory Activity of Pyrido[2,3-
d]pyrimidine Derivatives
The following table summarizes the inhibitory activities of various pyrido[2,3-d]pyrimidine-based

compounds, which represent the types of molecules that can be synthesized using 2-Amino-4-
bromo-3-nitropyridine as a starting material.
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Compound
Class

Target Kinase IC50 (nM)
Cellular
Activity (IC50,
µM)

Reference

2-Amino-4-(1-

piperidine)

pyridine

derivative

ALKL1196M 41.3 - [1]

2-Amino-4-(1-

piperidine)

pyridine

derivative

ROS1G2032R 104.7 - [1]

Pyrido[2,3-

d]pyrimidine
EGFR - H3122: 6.27 [1]

Pyrido[2,3-

d]pyrimidine
ROS1 - HCC78: 10.71 [1]

Note: The data presented are for representative compounds within the class of kinase inhibitors

that can be accessed through synthetic routes involving 2-Amino-4-bromo-3-nitropyridine
derivatives.

Experimental Protocols
Protocol 1: Synthesis of N4-Aryl-3-nitropyridine-2,4-
diamine via SNAr
This protocol describes a general method for the nucleophilic aromatic substitution of the

bromine atom in 2-Amino-4-bromo-3-nitropyridine with a substituted aniline.

Materials and Reagents:

2-Amino-4-bromo-3-nitropyridine

Substituted aniline (1.1 equivalents)

Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0 equivalents)
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Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

Inert gas (Nitrogen or Argon)

Standard laboratory glassware for organic synthesis

Silica gel for column chromatography

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add 2-Amino-4-bromo-3-nitropyridine (1.0 eq).

Add the substituted aniline (1.1 eq) and the non-nucleophilic base (e.g., DIPEA, 2.0 eq).

Add anhydrous solvent (e.g., DMF) to achieve a suitable concentration (e.g., 0.1-0.5 M).

Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature

may vary depending on the reactivity of the aniline.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction

is typically complete within 4-24 hours.

Upon completion, cool the reaction mixture to room temperature.

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with water and brine, then dry over anhydrous sodium

sulfate or magnesium sulfate.

Filter and concentrate the organic layer under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using an appropriate

eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N4-aryl-3-
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nitropyridine-2,4-diamine.
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Reaction Setup

Reaction

Work-up & Purification

Combine 2-Amino-4-bromo-3-nitropyridine,
 aniline, and base in a flask.

Add anhydrous DMF.

Purge with Nitrogen/Argon.

Heat to 80-120 °C.

Monitor by TLC/LC-MS.

Cool to room temperature.

Pour into water and extract
 with ethyl acetate.

Wash with water and brine.

Dry over Na2SO4.

Concentrate under reduced pressure.

Purify by column chromatography.

2-Amino-4-bromo-3-nitropyridine N4-Aryl-3-nitropyridine-2,4-diamineS_N_Ar with Ar-NH2 N4-Aryl-pyridine-2,3,4-triamineNitro Reduction Pyrido[2,3-d]pyrimidine
Kinase Inhibitor Scaffold

Cyclization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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